molecular formula C21H23N3O4 B4174260 2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide

2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B4174260
M. Wt: 381.4 g/mol
InChI Key: FJOKKQLNZISVGJ-UHFFFAOYSA-N
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Description

This compound is a piperazine-based acetamide derivative featuring a 4-methoxybenzoyl group and a 3-oxopiperazine ring. Its structure combines a lipophilic aromatic moiety (4-methylphenyl) with a polar oxopiperazine core, making it a candidate for targeting receptors or enzymes in neurological or metabolic pathways.

Properties

IUPAC Name

2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-14-3-7-16(8-4-14)23-19(25)13-18-20(26)22-11-12-24(18)21(27)15-5-9-17(28-2)10-6-15/h3-10,18H,11-13H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOKKQLNZISVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via an acylation reaction using 4-methoxybenzoyl chloride and the piperazine derivative in the presence of a base such as triethylamine.

    Attachment of the Methylphenylacetamide Moiety: The final step involves the reaction of the intermediate with 4-methylphenylacetic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring and the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure and possible biological activities.

    Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of bacterial infections or cancer.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following compounds share the acetamide-piperazine backbone but differ in substituents, which critically influence their physicochemical and biological properties:

2-[1-(Chloroacetyl)-3-Oxopiperazin-2-yl]-N-(4-Methylphenyl)Acetamide (CAS 1306738-26-0)
  • Structural Difference : Replaces the 4-methoxybenzoyl group with a chloroacetyl moiety.
  • This modification may alter binding affinity in biological targets compared to the methoxybenzoyl variant .
  • Synthesis : Commercially available as a building block for medicinal chemistry, emphasizing its utility in derivatization .
2-{1-[(4-Benzylpiperazin-1-yl)Acetyl]-3-Oxopiperazin-2-yl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide
  • Structural Difference : Incorporates a benzylpiperazine group and a trifluoromethylphenyl acetamide.
  • Impact : The trifluoromethyl group increases lipophilicity and metabolic stability, while the benzylpiperazine may enhance binding to G-protein-coupled receptors (GPCRs) or serotonin/dopamine transporters .
(Z)-2-(5-Benzylidenethiazolidine-2,4-Dion-3-yl)-N-(4-Methylphenyl)Acetamide
  • Structural Difference : Replaces the oxopiperazine core with a thiazolidinedione ring.
  • Biological Relevance : Exhibits antileishmanial activity (IC₅₀ = 2.1 μM), attributed to the thiazolidinedione moiety’s ability to disrupt parasite redox balance .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₂H₂₄N₃O₄ 406.45 g/mol 4-Methoxybenzoyl, 4-methylphenyl
Chloroacetyl Analog (CAS 1306738-26-0) C₁₅H₁₈ClN₃O₄ 339.77 g/mol Chloroacetyl, 4-methylphenyl
Thiazolidinedione Derivative (24a) C₁₉H₁₇N₃O₃S 367.42 g/mol Thiazolidinedione, benzylidene

Key Observations :

  • The target compound’s higher molecular weight (406.45 g/mol) compared to its chloroacetyl analog (339.77 g/mol) reflects the bulkier methoxybenzoyl group, which may influence solubility and membrane permeability .
  • The trifluoromethylphenyl analog (Compound B) has enhanced metabolic stability due to the CF₃ group’s resistance to oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide

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